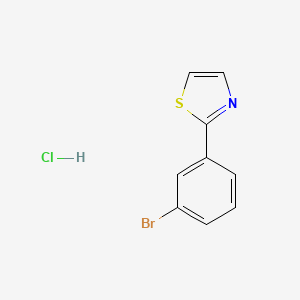

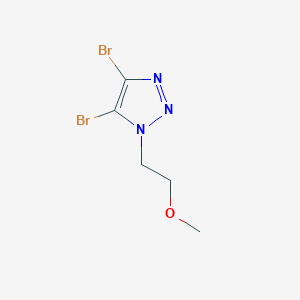

![molecular formula C12H10F3N3O4 B2482482 5-(甲氧基甲基)-1-[4-(三氟甲氧基)苯基]-1H-1,2,3-三唑-4-羧酸 CAS No. 1338690-54-2](/img/structure/B2482482.png)

5-(甲氧基甲基)-1-[4-(三氟甲氧基)苯基]-1H-1,2,3-三唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is part of a broader class of 1,2,3-triazole derivatives, which have been extensively studied for their versatile chemical properties and potential applications in various fields of chemistry and materials science. The 1,2,3-triazole ring is a crucial structural motif in medicinal chemistry due to its resemblance to the peptide bond.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives typically involves "click chemistry" methodologies, particularly the azide-alkyne Huisgen cycloaddition, which provides a straightforward and efficient route to these compounds. For instance, an alternative and direct access to related triazole derivatives emphasizes the use of organic azides and terminal alkynes, showcasing the efficiency of this method in producing fully substituted 1,2,3-triazoles with good to high yields (Chen, Liu, & Chen, 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including our compound of interest, has been elucidated through techniques such as X-ray diffraction and quantum-chemical calculations. These methods provide detailed insights into the geometric parameters and electronic structure of the triazole ring and its substituents, offering a basis for understanding the chemical behavior and reactivity of these molecules (Shtabova et al., 2005).

Chemical Reactions and Properties

Triazole derivatives participate in a variety of chemical reactions, highlighting their versatility as synthetic intermediates. These reactions include nitration, alkylation, and conversion into corresponding acid chlorides and substituted amides. Such transformations allow for the generation of a wide range of functionalized triazole compounds, demonstrating the chemical utility of the triazole core (Shtabova et al., 2005).

科学研究应用

合成和结构分析

- 合成和结构特性: 类似三唑化合物的化学结构,如3-氧基-5-苯基-1H-1,2,3-三唑-4-羧酸,已经通过X射线衍射和量子化学计算等方法进行了广泛研究。这些研究对于理解这类化合物的物理和化学性质至关重要(Shtabova et al., 2005)。

化学反应和衍生物

化学反应和衍生物: 对各种三唑衍生物的合成和性质进行了研究。例如,1-(4-乙氧基苯基)-5-甲醛基-1H-1,2,3-三唑-4-羧酸是从1-叠氮基-4-乙氧基苯合成的,展示了三唑化合物可能的多样化化学反应(Pokhodylo & Obushak, 2022)。

区域选择性合成: 像高效的3,4,5-三取代-1,2,4-三唑的区域选择性合成研究展示了有选择性地对三唑环进行官能化的能力,这对于合成复杂有机化合物至关重要(Mansueto et al., 2014)。

潜在生物活性

抗菌性能: 某些三唑衍生物,如从5-(1H-1,2,4-三唑-3-基硫醇基)呋喃-2-羧酸获得的衍生物,已经被研究其抗菌性能。这一研究领域在寻找新的抗菌和抗真菌药物方面具有重要意义(Iradyan等,2014)。

抗癌性能: 含有1,2,4-三唑的苯并咪唑衍生物已被探索其作为EGFR抑制剂的潜力,这对于抗癌药物的开发至关重要。这类研究涉及通过密度泛函理论和分子对接进行详细分析(Karayel, 2021)。

属性

IUPAC Name |

5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O4/c1-21-6-9-10(11(19)20)16-17-18(9)7-2-4-8(5-3-7)22-12(13,14)15/h2-5H,6H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQMVTNWJTVCKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2482400.png)

![7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2482401.png)

![N-Methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2482414.png)

![N-(4-ethoxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2482415.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride](/img/structure/B2482417.png)

![1-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2482421.png)